1-(2-Hydroxypropyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

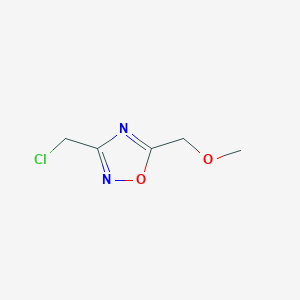

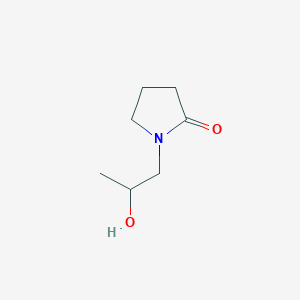

1-(2-Hydroxypropyl)pyrrolidin-2-one is a heterocyclic compound that features both a pyrrolidin-2-one ring and a hydroxypropyl substituent. This structure is of interest due to its potential biological activity and its utility as a building block in organic synthesis. The compound can be synthesized through various methods, including asymmetric synthesis, and can be modified to produce a range of derivatives with different properties and potential applications .

Synthesis Analysis

The asymmetric synthesis of 1-(2-Hydroxypropyl)pyrrolidin-2-one has been described using methods such as the Sharpless asymmetric dihydroxylation (AD) or hydrolytic kinetic resolution (HKR). These methods have been shown to produce enantiomers with high enantiomeric excesses, indicating the effectiveness of these approaches in obtaining optically pure compounds . Additionally, the synthesis of related pyrrolidine derivatives from sugar enones and azomethine ylides derived from natural amino acids has been reported, which further demonstrates the versatility of pyrrolidine synthesis .

Molecular Structure Analysis

The molecular structure of related pyrrolidine derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and HRMS, as well as single-crystal X-ray diffraction analysis. These studies provide detailed information on the conformation and configuration of the pyrrolidine ring and its substituents . The role of hydrogen bonds in molecular packing within crystals of hydroxy derivatives of hydropyridine has also been explored, highlighting the importance of intermolecular interactions in determining the solid-state structure of these compounds .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, including nitrosation, nitration, bromination, methylation, and acetylation, as demonstrated by studies on related heterocyclic compounds . These reactions can lead to the formation of various functionalized derivatives, which can be further utilized in the synthesis of more complex molecules. The tautomerism of hydroxypyridinones, which are structurally related to 1-(2-Hydroxypropyl)pyrrolidin-2-one, has also been studied, revealing the presence of different tautomeric forms and the factors influencing their stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure, including the presence of hydroxy groups and other substituents. The synthesis and structural determination of pyrrolidine-2,3-dione derivatives have shown that these compounds can exhibit varied substitution patterns, which can affect their biological activity and physical properties . The pharmacological activity of 1-alkoxyaryl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones has been investigated, revealing their potential as antibacterial, analgesic, antipyretic, and anti-inflammatory agents .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(2-hydroxypropyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)5-8-4-2-3-7(8)10/h6,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUPRIKMZACLJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617303 |

Source

|

| Record name | 1-(2-Hydroxypropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxypropyl)pyrrolidin-2-one | |

CAS RN |

4204-66-4 |

Source

|

| Record name | 1-(2-Hydroxypropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)